3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound featuring a benzamide core with a cyano group, a pyridinyl-pyrazolyl moiety, and an ethyl linker
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to a variety of biological responses
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Pharmacokinetics
A structurally similar compound has been reported to demonstrate good metabolic stability and oral bioavailability , suggesting that this compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that environmental factors can play a significant role in the effectiveness of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Benzamide Core:
Linking the Components: The final step involves linking the pyrazole-pyridine moiety to the benzamide core via an ethyl linker, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, H₂ with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the cyano group and the heterocyclic rings suggests it could inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Similar structure but with a pyridine ring at a different position.
3-cyano-N-{2-[4-(pyridin-4-yl)-1H-imidazol-1-yl]ethyl}benzamide: Contains an imidazole ring instead of a pyrazole ring.
3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}benzamide: Similar structure but with a methyl linker instead of an ethyl linker.
Uniqueness
The uniqueness of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ethyl linker provides flexibility, and the positioning of the cyano group and heterocyclic rings allows for unique interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
3-cyano-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-11-14-2-1-3-16(10-14)18(24)21-8-9-23-13-17(12-22-23)15-4-6-20-7-5-15/h1-7,10,12-13H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALCSKHSWFEUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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